5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione is a chemical compound with the molecular formula C13H21NS It is known for its unique structure, which includes a piperidine ring attached to a cyclohexene ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione typically involves the reaction of 5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one with sulfur or sulfur-containing reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring may also interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one: This compound is structurally similar but lacks the thione group.
5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-ol: This compound has a hydroxyl group instead of a thione group.
Uniqueness
5,5-Dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
5,5-dimethyl-3-piperidin-1-ylcyclohex-2-ene-1-thione |
InChI |
InChI=1S/C13H21NS/c1-13(2)9-11(8-12(15)10-13)14-6-4-3-5-7-14/h8H,3-7,9-10H2,1-2H3 |
InChI Key |
FIUUQJPMDQRZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=S)C1)N2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.